molecular formula C11H12N2O2 B1358228 ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1048913-05-8

ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Cat. No.: B1358228
CAS No.: 1048913-05-8
M. Wt: 204.22 g/mol
InChI Key: UJNZTQWAUBLDJK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . This compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of these cells . The compound also influences cell signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting the phosphorylation of AKT and S6 proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. Upon binding to FGFRs, the compound inhibits their autophosphorylation, preventing the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis . Additionally, this compound may also interact with other biomolecules, such as enzymes and proteins, to exert its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in in vitro and in vivo experiments . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and migration, as well as increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In intravenous dosing, the compound showed high total clearance, comparable to hepatic blood flow in rats . In oral dosing, this compound resulted in low exposure and low oral bioavailability . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those regulated by FGFRs. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . By inhibiting FGFR signaling, this compound affects the regulation of cellular metabolism, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound is crucial for its efficacy in targeting specific cellular processes and pathways .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and mitochondria . This subcellular localization is essential for the compound’s ability to modulate cellular processes and signaling pathways effectively .

Preparation Methods

The synthesis of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate exhibits promising therapeutic properties, particularly against cancer and inflammatory diseases. Its structure allows for interaction with various biological targets, making it a candidate for drug development aimed at treating conditions such as:

  • Cancer : The compound has shown efficacy in inhibiting the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs). This inhibition disrupts critical signaling pathways involved in tumor growth and survival .
  • Inflammation : Similar to other pyrrolopyridine derivatives, it may possess anti-inflammatory properties that could be harnessed in the treatment of inflammatory disorders .

Biological Research

Mechanisms of Action
Research indicates that this compound acts through several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases that are integral to cancer signaling pathways. This action can lead to decreased cell proliferation and increased apoptosis in malignant cells .
  • Cell Signaling Modulation : It influences various cellular processes such as migration and apoptosis by modulating key signaling pathways .

Chemical Biology

Structure-Activity Relationship Studies
The unique structure of this compound makes it a valuable tool for studying structure-activity relationships (SARs) within pyrrolopyridine derivatives. Researchers utilize this compound to design more potent analogs with enhanced selectivity and reduced side effects .

Industrial Applications

Synthesis of Advanced Materials
In addition to its biological applications, this compound serves as a building block in the synthesis of complex organic molecules. This versatility allows it to be used in the development of new materials with specific properties suitable for various industrial applications .

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

  • Antiproliferative Activity : A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines through FGFR inhibition .
  • Enzyme Interaction Studies : Research highlighted its ability to interact with enzymes critical for cancer progression, suggesting a role in inhibiting specific signaling cascades essential for tumor viability .

Comparison with Similar Compounds

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can be compared to other pyrrolopyridine derivatives, such as:

Biological Activity

Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of the compound’s biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 1048913-05-8

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the ethyl acetate group enhances its solubility and bioavailability.

Target of Action

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play crucial roles in various cellular processes, including proliferation, differentiation, and survival.

Mode of Action

The compound inhibits FGFR activity by binding to the receptor and preventing its autophosphorylation. This inhibition disrupts downstream signaling pathways such as:

  • RAS–MEK–ERK
  • PLCγ
  • PI3K–Akt

These pathways are essential for cell growth and survival; thus, their inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines.

Anticancer Effects

This compound has demonstrated significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of breast cancer cell lines, such as the 4T1 cell line. The compound induces apoptosis through the activation of intrinsic apoptotic pathways.

Cell LineConcentration (µM)Effect
4T1 (Breast Cancer)10Inhibition of proliferation
4T1 (Breast Cancer)20Induction of apoptosis

Enzyme Inhibition

Research indicates that this compound can also inhibit other enzymes involved in pathological processes. For instance, it has been studied for its inhibitory effects on human neutrophil elastase (HNE), which is implicated in various respiratory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. This profile supports its potential use as a therapeutic agent in clinical settings.

Case Studies

Recent studies have explored the efficacy of this compound in various preclinical models:

  • Study on Breast Cancer :
    • Objective: To evaluate the anticancer activity against MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive) breast cancer cell lines.
    • Findings: The compound significantly reduced cell viability at concentrations as low as 6.25 µM in MDA-MB-231 cells, demonstrating its potential as a therapeutic candidate for aggressive breast cancers .
  • Study on Neutrophil Elastase Inhibition :
    • Objective: To assess the inhibitory effects on HNE.
    • Findings: The compound exhibited potent inhibition of HNE activity, suggesting its utility in treating inflammatory conditions related to respiratory diseases .

Properties

IUPAC Name

ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNZTQWAUBLDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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